![molecular formula C23H24N6O3 B2859760 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one CAS No. 2034615-24-0](/img/structure/B2859760.png)
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of pyridazinone derivatives, which include compounds structurally related to the specified chemical. These studies contribute to the understanding of their chemical properties and potential as scaffolds for developing new therapeutic agents. For example, the work by Sallam et al. (2021) presents the synthesis, structure analysis, and theoretical calculations of pyridazinone analogs, emphasizing their importance in medicinal chemistry due to their significant pharmaceutical properties (Sallam et al., 2021).
Pharmacological Potentials
The scientific interest in pyridazinone derivatives also extends to their pharmacological applications, including their roles as antibacterial and receptor antagonists. For instance, Al-Kamali et al. (2014) investigated the antibacterial activities of novel thieno[2,3-c]pyridazines, highlighting the therapeutic potential of these compounds in treating bacterial infections (Al-Kamali et al., 2014). Another study by Barlocco et al. (1999) explored the development of novel adrenoceptor antagonists with a tricyclic pyrrolodipyridazine skeleton, demonstrating the versatility of pyridazinone-based structures in creating selective and potent pharmaceutical agents (Barlocco et al., 1999).
Drug Discovery Applications
Furthermore, the compound's relevance is seen in drug discovery, where its structural features are leveraged to design novel therapeutic agents. Bradbury et al. (2013) discussed the discovery of AZD3514, an androgen receptor downregulator for treating advanced prostate cancer, showcasing the compound's contribution to addressing significant medical challenges (Bradbury et al., 2013).
特性
IUPAC Name |
6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-32-19-15-21(30)29(17-7-3-2-4-8-17)26-22(19)23(31)28-12-10-27(11-13-28)20-14-16-6-5-9-18(16)24-25-20/h2-4,7-8,14-15H,5-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKJNIKAPTYGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。